Cas no 70776-41-9 (Styrene, allyl alcohol, allyl benzoate polymer)
70776-41-9 structure
Product Name:Styrene, allyl alcohol, allyl benzoate polymer
CAS No:70776-41-9
MF:C21H24O3
MW:324.413466453552
CID:566564
PubChem ID:172608
Update Time:2025-04-19
Styrene, allyl alcohol, allyl benzoate polymer Chemical and Physical Properties
Names and Identifiers
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- Styrene, allyl alcohol, allyl benzoate polymer
- Benzoic acid, 2-propenyl ester, polymer with ethenylbenzene and 2-propen-1-ol
- prop-2-en-1-ol,prop-2-enyl benzoate,styrene
- 70776-41-9
-
- Inchi: 1S/C10H10O2.C8H8.C3H6O/c1-2-8-12-10(11)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1,8H2;2-7H,1H2;2,4H,1,3H2
- InChI Key: FDHTWPICRFMXEE-UHFFFAOYSA-N
- SMILES: O(CC=C)C(C1C=CC=CC=1)=O.OCC=C.C1(C=C)C=CC=CC=1
Computed Properties
- Exact Mass: 324.17254462g/mol
- Monoisotopic Mass: 324.17254462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 243
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
Styrene, allyl alcohol, allyl benzoate polymer Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
70776-41-9 (Styrene, allyl alcohol, allyl benzoate polymer) Related Products
- 1087-21-4(Diallyl isophthalate)
- 583-04-0(Allyl benzoate)
- 109463-48-1(Ethyl Stilbene-4-carboxylate)
- 2715-43-7(4-Vinyl-benzoic acid ethyl ester)
- 5320-75-2(2-Propen-1-ol,3-phenyl-, 1-benzoate)
- 1026-92-2(Diallyl terephthalate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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